4-Methyl-4-phenylcyclohexanone
Overview
Description
4-Methyl-4-phenylcyclohexanone (also known as Methylphenidate) is a synthetic compound that belongs to the class of central nervous system (CNS) stimulants. It has been used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate has also been used as a cognitive enhancer and a performance-enhancing drug.
Scientific Research Applications
Mass Spectral Studies :
- 4-Methyl-4-phenylcyclohexanone has been involved in mass spectral studies to understand the behavior of stable neutral enols. These studies provide insights into molecular ionization and decomposition pathways, which are crucial for analytical chemistry applications (Peake et al., 1986).
Clathrate Formation :
- Research has shown the ability of 4-Methyl-4-phenylcyclohexanone to form clathrates, a type of host-guest complex. This property is significant in the study of selective inclusion phenomena in chemistry (Barton et al., 2014).
Organophosphorus Compounds Reactions :
- It is also used in studying the reactions of ketones with organophosphorus compounds, highlighting its role in synthetic organic chemistry (Scheibye et al., 1982).
Enzyme-Catalyzed Reactions :
- The compound has been used in enzyme-catalyzed desymmetrization studies, which are relevant for understanding and developing asymmetric synthesis methods (Carnell et al., 1997).
Conformational Analysis :
- Studies have been conducted to understand the conformation of 4-Methyl-4-phenylcyclohexanone, which contributes to our understanding of molecular structures and their behavior in different environments (Abraham et al., 1981).
Catalytic Hydrogenation Studies :
- Its role in catalytic hydrogenation reactions, particularly in relation to group VIII metals, is significant for advancements in heterogeneous catalysis (Tanaka et al., 1974).
Crystallography and Structural Chemistry :
- Extensive crystallographic studies have been done to understand the molecular and crystal structures of derivatives of 4-Methyl-4-phenylcyclohexanone. This research is fundamental in the field of crystallography and material science (Kutulya et al., 2008).
Kinetic and Stereochemical Studies :
- It has been used in kinetic and stereochemical studies, such as in the investigation of the addition of organometallic reagents to cyclohexanone derivatives, which is pivotal for understanding reaction mechanisms in organic chemistry (Suzuki et al., 1974).
Investigation of Hydrolysis Reactions :
- The hydrolysis of derivatives of 4-Methyl-4-phenylcyclohexanone has been studied, providing insights into the behavior of these compounds under different conditions, crucial for pharmaceutical and chemical process development (Koshy & Mitchner, 1964).
properties
IUPAC Name |
4-methyl-4-phenylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRFFLCYHYODMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481492 | |
Record name | 4-methyl-4-phenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-phenylcyclohexanone | |
CAS RN |
18932-33-7 | |
Record name | 4-methyl-4-phenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.